PAR-4 アゴニストペプチド、アミド

概要

説明

科学的研究の応用

Cancer Research

Tumor Suppression in Esophageal Squamous Cell Carcinoma (ESCC)

PAR-4 agonist peptide has demonstrated potential as a tumor suppressor in ESCC by:

- Inhibiting DNA Methyltransferase 1 (DNMT1) : This leads to increased expression of the tumor suppressor gene p16.

- Modulating Histone Deacetylase 2 (HDAC2) : The peptide's action reduces HDAC2 levels, which is associated with tumorigenesis .

Table 1: Effects of PAR-4 Agonist Peptide on ESCC

Inflammation Modulation

Impact on Macrophage Activity

In murine models, PAR-4 agonist peptide has been shown to:

- Inhibit Phagocytosis : This results in altered immune responses.

- Enhance Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production : These changes modulate the expression of inflammatory factors and affect NF-κB transcriptional activity .

Table 2: Inflammatory Response Modulation by PAR-4 Agonist Peptide

Pain Management

Bladder Hypersensitivity

The PAR-4 agonist peptide has been investigated for its role in inducing bladder hypersensitivity:

- Sustained Bladder Pain : In a mouse model, the peptide induced persistent bladder pain through mechanisms involving high mobility group box 1 (HMGB1) signaling pathways .

Table 3: Bladder Pain Induction by PAR-4 Agonist Peptide

Coagulation Studies

Thrombin Generation Enhancement

In vitro studies have shown that:

- Accelerated Thrombin Generation : The PAR-4 agonist peptide significantly shortens the time to reach half-peak thrombin levels during tissue factor-induced coagulation .

Table 4: Coagulation Effects of PAR-4 Agonist Peptide

作用機序

AY-NH2は、プロテアーゼ活性化受容体4(PAR4)に選択的に結合して活性化することにより、その効果を発揮します。この活性化は、Gタンパク質の刺激につながり、次にRhoやRasの活性化、カルシウムシグナル伝達など、下流のシグナル伝達経路を活性化します。 これらの経路は、血小板凝集や炎症などの細胞応答を媒介するために重要です .

類似化合物の比較

類似化合物

GYPGKF-NH2: AY-NH2よりも活性が低い、別のPAR4のアゴニストペプチドです.

GF-NH2: 構造が似ていますが、活性プロファイルが異なるペプチドです.

独自性

AY-NH2は、PAR4アゴニストとしての高い選択性と効力により、独自性を持っています。 他の類似ペプチドよりも高い活性を持ち、PAR4媒介プロセスに焦点を当てた研究において貴重なツールとなっています .

生化学分析

Biochemical Properties

PAR-4 Agonist Peptide, amide stimulates thromboxane production by human platelets . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .

Cellular Effects

The effects of PAR-4 Agonist Peptide, amide on cells are primarily observed in human platelets, where it stimulates the production of thromboxane . This influences cell function by affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

PAR-4 Agonist Peptide, amide exerts its effects at the molecular level through its role as a PAR-4 agonist . It does not affect PAR-1 or PAR-2, and its effects can be blocked by a PAR-4 antagonist .

Temporal Effects in Laboratory Settings

It is known that the peptide stimulates thromboxane production by human platelets, with the maximal response being approximately half of that observed after maximal thrombin stimulation .

Metabolic Pathways

It is known that the peptide plays a role in the production of thromboxane in human platelets .

準備方法

合成経路と反応条件

AY-NH2は、ペプチドの合成に広く用いられる固相ペプチド合成(SPPS)によって合成することができます。この合成法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を段階的に付加していく方法です。 反応条件は、通常、ペプチド結合形成を促進するために、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬の使用を含みます .

工業生産方法

AY-NH2の具体的な工業生産方法は広く報告されていませんが、一般的なアプローチとしては、大規模なSPPSが用いられます。 この方法により、ペプチドを効率的に高収率で生産することができ、工業用途に適しています .

化学反応解析

反応の種類

AY-NH2は、主にペプチド結合形成と加水分解反応を起こします。 ペプチドの性質上、酸化反応や還元反応には通常関与しません .

一般的な試薬と条件

ペプチド結合形成: N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬が一般的に使用されます。

主な生成物

AY-NH2を含む反応から生成される主な生成物は、通常、ペプチドそのものまたはその加水分解断片です .

科学研究への応用

AY-NH2は、特に生物学や医学の分野で、いくつかの科学研究に応用されています。

化学反応の分析

Types of Reactions

AY-NH2 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature .

Common Reagents and Conditions

Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the peptide bonds.

Major Products

The major products formed from the reactions involving AY-NH2 are typically the peptide itself or its hydrolyzed fragments .

類似化合物との比較

Similar Compounds

GYPGKF-NH2: Another peptide agonist of PAR4, but with lower activity compared to AY-NH2.

GF-NH2: A peptide with similar structure but different activity profile.

Uniqueness

AY-NH2 is unique due to its high selectivity and potency as a PAR4 agonist. It has a higher activity compared to other similar peptides, making it a valuable tool in research focused on PAR4-mediated processes .

生物活性

Introduction

Protease-activated receptor 4 (PAR4) is a member of the PAR family of G-protein-coupled receptors (GPCRs) and plays a significant role in various physiological processes, particularly in platelet activation and inflammation. The PAR-4 agonist peptide, amide (AY-NH2), has emerged as a potent activator of this receptor, showing promise in therapeutic applications related to cardiovascular diseases and pain modulation. This article reviews the biological activity of AY-NH2, highlighting its pharmacological properties, signaling pathways, and potential clinical implications.

AY-NH2 is a synthetic peptide derived from the tethered ligand sequence of PAR4. It exhibits a higher potency compared to other PAR4 agonists like GYPGKF, with an EC50 value of approximately 11 µM . The activation of PAR4 by AY-NH2 leads to several downstream effects, including:

- Platelet Aggregation : AY-NH2 induces aggregation in platelets through G-protein signaling pathways, specifically activating G proteins such as Gq and Gi .

- Calcium Mobilization : The peptide triggers calcium signaling which is crucial for various cellular responses associated with platelet function .

- Inflammatory Response : AY-NH2 has been shown to enhance TNF-α expression in rat cortical neurons, indicating its role in mediating inflammatory responses .

Comparative Potency

The following table summarizes the comparative potency of different PAR4 agonists:

| Agonist Peptide | EC50 (µM) | Biological Activity |

|---|---|---|

| AY-NH2 | 11 | High platelet aggregation |

| AYPGKF | 50-1000 | Moderate platelet aggregation |

| GYPGQV | >1000 | Low activity |

| A-Phe(4-F)-PGWLVKNG | 3.4 | Enhanced platelet aggregation |

In Vitro Studies

- Platelet Function Assays : AY-NH2 demonstrated significant agonist activity in platelet-rich plasma assays. It was found to induce aggregation at lower concentrations than other peptides, making it a valuable tool for studying PAR4 function .

- Calcium Signaling : Research indicated that AY-NH2 could modulate calcium signals in dorsal root ganglion (DRG) neurons. It reduced calcium influx in response to KCl, suggesting a potential analgesic effect through inhibition of nociceptive signals .

In Vivo Studies

- Pain Modulation : In animal models, intraplantar injection of AY-NH2 significantly increased nociceptive thresholds and reduced inflammatory hyperalgesia and allodynia. For instance, withdrawal latencies improved from 45 minutes to 120 minutes post-injection .

- Inflammation Models : In a rat paw edema model, AY-NH2 was effective in demonstrating an anti-inflammatory role through non-neurogenic mechanisms, indicating its potential therapeutic applications in inflammatory conditions .

Case Studies

Recent clinical studies have explored the use of PAR4 agonists as therapeutic agents for conditions such as coronary artery disease and thromboembolic disorders. The following case study illustrates the clinical relevance:

特性

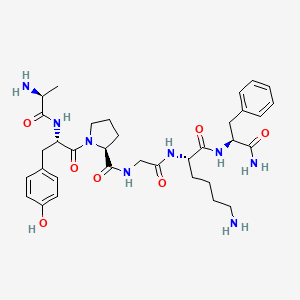

IUPAC Name |

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOHIALRKLBRD-OZDPOCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。